1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene CAS number and properties
1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene CAS number and properties
Authoritative Note: Extensive searches in chemical databases and scientific literature did not yield a specific entry, CAS number, or detailed experimental data for "1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene." This suggests that the requested molecule is not a commonly available reagent and may represent a novel or sparsely documented chemical entity.
Therefore, this guide will focus on a closely related and commercially available compound, 1-Chloro-2-(trifluoromethoxy)benzene , which shares key structural motifs relevant to researchers in medicinal chemistry and materials science. The insights and protocols provided herein are centered on this well-documented analogue.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly influence the biological and physical characteristics of a molecule. 1-Chloro-2-(trifluoromethoxy)benzene emerges as a valuable synthetic intermediate, providing a scaffold that combines the reactivity of a chlorinated aromatic ring with the modulating effects of the trifluoromethoxy substituent.
The trifluoromethoxy group is often employed to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of a lead compound, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The presence of a chlorine atom provides a versatile handle for a wide array of chemical transformations, most notably cross-coupling reactions, enabling the construction of more complex molecular architectures.[2] This guide serves as a comprehensive technical resource for researchers and drug development professionals on the properties, synthesis, and applications of 1-Chloro-2-(trifluoromethoxy)benzene.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a research and development setting.
Physicochemical Data
The key physicochemical properties of 1-Chloro-2-(trifluoromethoxy)benzene are summarized in the table below. This data is essential for reaction planning, solvent selection, and safety assessments.
| Property | Value | Reference |
| CAS Number | 450-96-4 | [1] |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 196.55 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 143 °C | [1] |
| Density | 1.38 g/cm³ | [1] |
| Refractive Index (n20D) | 1.44 | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm), corresponding to the four protons on the benzene ring. The specific splitting patterns would be influenced by ortho, meta, and para coupling constants.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -OCF₃ group, providing a clear diagnostic peak for the presence of this moiety.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region, and C-Cl stretching vibrations, which are usually found in the 600-800 cm⁻¹ range. Aromatic C-H and C=C stretching bands will also be present.
Synthesis and Reactivity
The synthesis of aryl trifluoromethyl ethers, including 1-Chloro-2-(trifluoromethoxy)benzene, is a topic of significant interest in synthetic organic chemistry.
General Synthetic Strategies
Historically, the synthesis of aryl trifluoromethyl ethers has been challenging. One of the earliest methods involves a chlorination/fluorination sequence starting from the corresponding anisole.[3] This process typically involves the reaction of the anisole with a chlorinating agent to form a trichloromethoxy intermediate, which is then fluorinated using a reagent like antimony trifluoride.[3]
A more direct, albeit demanding, approach involves the reaction of a phenol with carbon tetrachloride and anhydrous hydrogen fluoride under pressure.[3] The harsh conditions required for these transformations can limit their applicability to substrates with sensitive functional groups.
Caption: General synthetic routes to aryl trifluoromethyl ethers.
Reactivity and Synthetic Utility
The chemical reactivity of 1-Chloro-2-(trifluoromethoxy)benzene is dominated by the interplay between the chloro and trifluoromethoxy substituents. The trifluoromethoxy group is a moderately deactivating, ortho-para directing group in electrophilic aromatic substitution, although the steric bulk may favor para substitution. The chlorine atom, being a halogen, can participate in a variety of metal-catalyzed cross-coupling reactions.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling (Illustrative)
This protocol provides a general framework for a Suzuki cross-coupling reaction, a common transformation for aryl chlorides.
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-Chloro-2-(trifluoromethoxy)benzene (1.0 mmol), the desired boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Design:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing is a critical step for reproducible results.
-
Choice of Base and Solvent: The selection of the base and solvent system is interdependent and crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. Aqueous bases are often used in Suzuki couplings to facilitate the dissolution of the boronic acid and the base.
Applications in Drug Discovery and Agrochemicals
The utility of 1-Chloro-2-(trifluoromethoxy)benzene lies in its role as a building block for more complex molecules with desirable biological activities.
Role in Pharmaceutical Development
The trifluoromethoxy group is a bioisostere for other functional groups and can be used to fine-tune the properties of a drug candidate. Its introduction can lead to:
-
Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly stable, making it resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can affect drug-receptor interactions and solubility.
This building block is particularly valuable in the synthesis of compounds targeting neurological and cardiovascular conditions.[1]
Agrochemical Applications
In the agrochemical sector, fluorinated compounds often exhibit enhanced efficacy and selectivity. 1-Chloro-2-(trifluoromethoxy)benzene serves as an intermediate in the production of novel herbicides and fungicides.[1] The trifluoromethoxy group can contribute to the overall stability and bioavailability of the active ingredient, leading to more potent and environmentally benign crop protection agents.
Caption: Key application areas of 1-Chloro-2-(trifluoromethoxy)benzene.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-2-(trifluoromethoxy)benzene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is between 2-8 °C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Chloro-2-(trifluoromethoxy)benzene stands as a synthetically versatile and strategically important building block for the creation of novel molecules in the pharmaceutical, agrochemical, and materials science industries. Its unique combination of a reactive chlorine handle and the property-modulating trifluoromethoxy group provides chemists with a powerful tool for molecular design. While the originally requested "1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene" remains an elusive target, this in-depth guide on its close analogue provides a solid foundation for researchers to understand and utilize this class of compounds in their scientific endeavors.
References
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem. [Link]
-
1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. [Link]
-
1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
- US5773668A - Method of making trichloromethoxybenzene - Google P
-
Patents - Zotero Forums. [Link]
